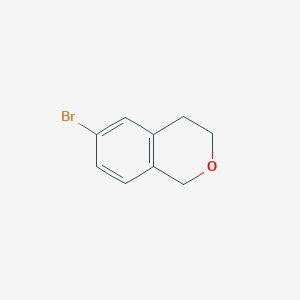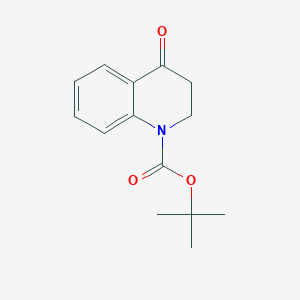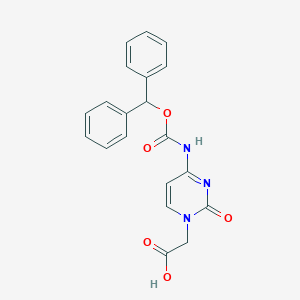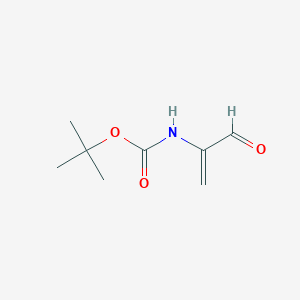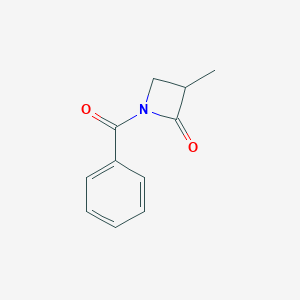
1-Benzoyl-3-methylazetidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzoyl-3-methylazetidin-2-one, also known as BMK-1, is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is a derivative of azetidine, a four-membered ring containing nitrogen, and is commonly used in the synthesis of other organic compounds.
Mecanismo De Acción
The mechanism of action of 1-Benzoyl-3-methylazetidin-2-one is not well understood, but it is thought to act as a nucleophile in organic reactions. It may also have other properties that make it useful in certain applications.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of 1-Benzoyl-3-methylazetidin-2-one. However, it is not intended for use as a drug and has not been studied for its effects on the human body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-Benzoyl-3-methylazetidin-2-one in lab experiments is its availability and low cost. It is also relatively easy to synthesize, making it a useful starting material for the synthesis of other compounds. However, its limited solubility in certain solvents and potential toxicity may limit its use in certain applications.
Direcciones Futuras
There are many potential future directions for the study of 1-Benzoyl-3-methylazetidin-2-one. One area of interest is its use as a chiral auxiliary in asymmetric synthesis, which could lead to the development of new drugs and other compounds. Other potential applications include the use of 1-Benzoyl-3-methylazetidin-2-one in the synthesis of novel materials and the study of its reactivity in organic reactions.
Conclusion
In conclusion, 1-Benzoyl-3-methylazetidin-2-one is a chemical compound that has been studied extensively for its potential applications in scientific research. Its synthesis, mechanism of action, and potential applications have been explored, and there are many future directions for further study. While its limitations and potential toxicity must be taken into consideration, 1-Benzoyl-3-methylazetidin-2-one remains a useful compound for many research applications.
Métodos De Síntesis
The synthesis of 1-Benzoyl-3-methylazetidin-2-one can be achieved through a number of methods, including the reaction of benzoyl chloride with 3-methylazetidine-2-one in the presence of a base such as potassium carbonate. Other methods involve the use of different reagents and solvents, but all lead to the same end product.
Aplicaciones Científicas De Investigación
1-Benzoyl-3-methylazetidin-2-one has been used in a variety of scientific research applications, including as a starting material for the synthesis of other compounds and as a reagent in organic chemistry reactions. It has also been studied for its potential use as a chiral auxiliary in asymmetric synthesis.
Propiedades
Número CAS |
172373-55-6 |
|---|---|
Fórmula molecular |
C11H11NO2 |
Peso molecular |
189.21 g/mol |
Nombre IUPAC |
1-benzoyl-3-methylazetidin-2-one |
InChI |
InChI=1S/C11H11NO2/c1-8-7-12(10(8)13)11(14)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3 |
Clave InChI |
SEWVDVCSLXYNLY-UHFFFAOYSA-N |
SMILES |
CC1CN(C1=O)C(=O)C2=CC=CC=C2 |
SMILES canónico |
CC1CN(C1=O)C(=O)C2=CC=CC=C2 |
Sinónimos |
2-Azetidinone, 1-benzoyl-3-methyl- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(R)-1-Azaspiro[4.4]nonane-2,6-dione](/img/structure/B65117.png)


